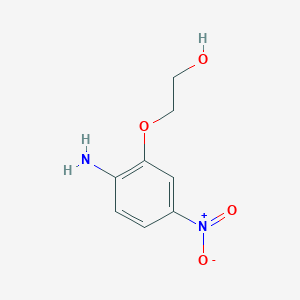

2-(2-Hydroxyethoxy)-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59820-41-6 |

|---|---|

Molecular Formula |

C8H10N2O4 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

2-(2-amino-5-nitrophenoxy)ethanol |

InChI |

InChI=1S/C8H10N2O4/c9-7-2-1-6(10(12)13)5-8(7)14-4-3-11/h1-2,5,11H,3-4,9H2 |

InChI Key |

RYMQPDJGSZRKSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OCCO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways for 2-(2-Hydroxyethoxy)-4-nitroaniline, a valuable intermediate in medicinal chemistry and materials science. While a specific, peer-reviewed synthesis protocol for this exact molecule is not extensively documented in publicly available literature, this guide outlines the most chemically sound and viable routes based on established organic chemistry principles. The primary proposed pathway is the Williamson ether synthesis, which is detailed with a comprehensive experimental protocol. An alternative pathway via nucleophilic aromatic substitution is also discussed.

Core Synthesis Pathways

Two principal synthetic routes are proposed for the preparation of this compound.

Pathway 1: Williamson Ether Synthesis (Recommended)

This is the most promising and direct route, involving the O-alkylation of 2-amino-4-nitrophenol with a suitable 2-carbon electrophile, such as 2-chloroethanol. This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ by a base, acts as a nucleophile.

Pathway 2: Nucleophilic Aromatic Substitution

This alternative pathway involves the reaction of 2-chloro-4-nitroaniline with ethylene glycol in the presence of a strong base. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, enabling the displacement of the chloro substituent by the hydroxyethoxy group.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the target molecule and its key precursors.

Synthesis of Starting Material: 2-Amino-4-nitrophenol

2-Amino-4-nitrophenol can be synthesized via the partial reduction of 2,4-dinitrophenol.

Reaction:

Procedure:

-

In a suitable reaction vessel, dissolve 2,4-dinitrophenol in an aqueous solution of ammonium chloride.

-

Heat the mixture to approximately 85°C.

-

Slowly add a solution of sodium sulfide or ammonium sulfide. The reaction is exothermic and the temperature should be maintained between 85-95°C.

-

After the addition is complete, maintain the reaction mixture at this temperature for an additional hour to ensure the completion of the reaction.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude 2-amino-4-nitrophenol.

-

Filter the precipitate, wash with cold water, and recrystallize from hot water or aqueous ethanol to yield the purified product.

Main Synthesis: this compound via Williamson Ether Synthesis

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| 2-Amino-4-nitrophenol | 154.12 | - | 15.4 g | 0.1 |

| 2-Chloroethanol | 80.51 | 1.20 | 8.86 g (7.38 mL) | 0.11 |

| Sodium Hydroxide | 40.00 | - | 4.4 g | 0.11 |

| Dimethylformamide (DMF) | - | - | 150 mL | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4-nitrophenol (15.4 g, 0.1 mol) and dimethylformamide (DMF, 150 mL).

-

Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

-

Add powdered sodium hydroxide (4.4 g, 0.11 mol) portion-wise to the solution. The color of the solution will likely darken as the phenoxide is formed.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add 2-chloroethanol (7.38 mL, 0.11 mol) to the reaction mixture.

-

Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

-

A yellow to orange precipitate of this compound will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining DMF and inorganic salts.

-

Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or isopropanol, to obtain the purified product.

-

Dry the final product in a vacuum oven at 50-60°C.

Data Presentation

Table 1: Physicochemical and Yield Data for Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |

| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 154.12 | 142-145 | Brownish-yellow crystals | 80-90 |

| 2-Chloro-4-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 107-109 | Yellow needles | 85-95 |

| This compound | C₈H₁₀N₂O₄ | 198.18 | (Predicted) 120-130 | Yellow/Orange solid | 70-85 (Expected) |

Visualizations

Synthesis Pathway Diagram

An In-depth Technical Guide to 4'-Bromo-3'-nitroacetophenone (CAS No. 18640-58-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activities, and research applications of 4'-Bromo-3'-nitroacetophenone. The information is intended to support laboratory research and drug development endeavors.

Core Chemical Properties

4'-Bromo-3'-nitroacetophenone is an organic compound that serves as a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a bromine atom and a nitro group on the acetophenone backbone, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Quantitative Data Summary

The physical and chemical properties of 4'-Bromo-3'-nitroacetophenone are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₃ | [1][2][3][4][5][6] |

| Molecular Weight | 244.04 g/mol | [1][3][6][7] |

| Appearance | White to off-white or slightly yellow powder/solid | [1][4][5][8][9] |

| Melting Point | 115 - 122 °C | [1][2][4][8] |

| Boiling Point | 275.4 °C (Predicted) | [6] |

| Flash Point | 120.4 °C (Predicted) | [6] |

| Density | 1.6 ± 0.1 g/cm³ | [10] |

| Purity | >97% - >99% | [1][2][8] |

| LogP (Octanol/Water Partition Coefficient) | 2.06 - 2.560 | [7][10] |

| Water Solubility (log10WS) | -3.95 (in mol/l) | [7] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [10] |

Synthesis Protocol

4'-Bromo-3'-nitroacetophenone can be synthesized from 4'-Bromoacetophenone. The following experimental protocol is based on literature descriptions.[4]

Materials:

-

Fuming nitric acid

-

1-(4-bromophenyl)-1-propanone (starting material, structurally similar to 4'-Bromoacetophenone)

-

Methanol

-

Ice

-

Distilled water

-

Filtration apparatus

-

Reaction vessel with temperature control

Procedure:

-

Cool 200 mL of fuming nitric acid to a temperature between 5 and 10 °C in a reaction vessel.[4]

-

Slowly add 40 g (0.20 mol) of 1-(4-bromophenyl)-1-propanone to the cooled fuming nitric acid while maintaining the internal temperature of the mixture between 5 and 10 °C.[4]

-

Stir the reaction solution at this temperature for 30 minutes.[4]

-

Pour the reaction mixture into ice to precipitate the product.[4]

-

Collect the precipitate by filtration.[4]

-

Wash the collected solid with two 25 mL portions of distilled water.[4]

-

Recrystallize the crude product from methanol to yield purified 4'-Bromo-3'-nitroacetophenone.[4]

Biological Activity and Research Applications

4'-Bromo-3'-nitroacetophenone is a versatile building block for the synthesis of various biologically active compounds and is investigated for its own potential therapeutic properties.

-

Anticancer Potential : This compound has been described as a potent anticancer agent.[3] It is suggested to inhibit cancer cell growth by targeting dehydrogenase enzymes and shows activity against cells in the G1 phase of the cell cycle.[3] Its selective toxicity to cancer cells while sparing healthy tissues is a significant area of interest.[3]

-

Anti-inflammatory Effects : 4'-Bromo-3'-nitroacetophenone has demonstrated anti-inflammatory properties.[3] It is believed to decrease the production of proinflammatory cytokines, making it a candidate for research into treatments for inflammatory diseases like arthritis.[3] The ability to cross the blood-brain barrier is another noted characteristic.[3]

-

Intermediate in Drug Discovery : Due to its reactive nature, this compound is a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Researchers utilize it to introduce diverse functional groups, facilitating the creation of complex molecules with desired therapeutic properties.[1] It has been used in the synthesis of 1-(4-bromo-3-nitrophenyl)ethanol, which is being studied for its potential in drug development.[10]

Safety and Handling

4'-Bromo-3'-nitroacetophenone is considered hazardous.[8] It is harmful if swallowed, in contact with skin, or if inhaled.[5][8] It is also classified as a skin and eye irritant.[2]

-

Personal Protective Equipment (PPE) : When handling this compound, appropriate PPE, including protective gloves, clothing, and eye/face protection, should be worn.[8]

-

First Aid : In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[8] For skin contact, wash off immediately with soap and plenty of water.[8] If inhaled, move the individual to fresh air.[8] If ingested, do NOT induce vomiting and seek immediate medical attention.[8]

-

Storage : Store in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed and away from oxidizing agents.[8]

-

Decomposition : Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 4-Bromo-3-nitroacetophenone | 18640-58-9 | FB54340 [biosynth.com]

- 4. 4'-Bromo-3'-nitroacetophenone | 18640-58-9 [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-Bromo-3-nitroacetophenone - 90% | 18640-58-9 | FB170753 [biosynth.com]

- 7. 4-Bromo-3'-nitroacetophenone (CAS 18640-58-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. fishersci.com [fishersci.com]

- 9. pipharm.com [pipharm.com]

- 10. lt.alfa-chemical.com [lt.alfa-chemical.com]

Spectral Analysis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral characteristics of 2-(2-Hydroxyethoxy)-4-nitroaniline, a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published spectral data specifically for this compound, this document provides a detailed analysis of closely related analogs, namely 2-methoxy-4-nitroaniline and 4-nitroaniline, to offer valuable comparative insights. The methodologies and spectral data for these analogs can serve as a foundational reference for the characterization of this compound.

Data Presentation: Spectral Data of Analogous Compounds

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for 2-methoxy-4-nitroaniline and 4-nitroaniline.

Table 1: ¹H and ¹³C NMR Spectral Data of 2-Methoxy-4-nitroaniline

| Parameter | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) |

| Aromatic-H | 7.75-7.85 (m, 2H) | - |

| Aromatic-H | 6.85-6.95 (d, 1H) | - |

| -OCH₃ | 3.95 (s, 3H) | 56.0 |

| Aromatic-C | - | 152.5, 141.0, 126.0, 115.5, 114.0, 109.5 |

| -NH₂ | 4.6 (br s, 2H) | - |

Note: NMR data for 2-methoxy-4-nitroaniline is compiled from publicly available spectral databases.

Table 2: IR and UV-Vis Spectral Data of 4-Nitroaniline

| Spectroscopic Technique | Parameter | Value |

| IR Spectroscopy (KBr Pellet) | N-H Stretching | 3480, 3360 cm⁻¹ |

| NO₂ Asymmetric Stretching | 1505 cm⁻¹ | |

| NO₂ Symmetric Stretching | 1335 cm⁻¹ | |

| C-N Stretching | 1305 cm⁻¹ | |

| UV-Vis Spectroscopy (Ethanol) | λmax | 373 nm |

Note: IR and UV-Vis data for 4-nitroaniline are based on established spectral data.[1][2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. These methodologies are standard in organic compound characterization and are applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample across the UV-Vis range (typically 200-800 nm). Record the wavelength of maximum absorbance (λmax).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

Technical Guide: Solubility of Nitroanilines with a Focus on 2-Methoxy-4-nitroaniline

Introduction

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical parameter in drug development and manufacturing. It influences crystallization, purification, formulation, and bioavailability. This guide focuses on the solubility characteristics of 2-Methoxy-4-nitroaniline, an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Understanding its solubility behavior in different solvents is essential for process optimization and ensuring product quality.

Quantitative Solubility Data of 2-Methoxy-4-nitroaniline

The solubility of 2-Methoxy-4-nitroaniline has been determined in a range of organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) at different temperatures.

Table 1: Mole Fraction Solubility of 2-Methoxy-4-nitroaniline in Various Organic Solvents

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetonitrile | 1,4-Dioxane | N-methylpyrrolidone (NMP) | Dimethyl sulfoxide (DMSO) | Ethylene glycol (EG) | Water |

| 278.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 283.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 288.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 293.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 298.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 303.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 308.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 313.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 318.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 323.15 | - | - | - | - | - | - | - | - | - | - | - | - |

Note: Specific mole fraction values at each temperature were not available in the provided search results. However, the general trend of solubility has been reported.

A study on the solubility of 2-Methoxy-4-nitroaniline in several monosolvents and aqueous solvent mixtures revealed the following trend in solubility from highest to lowest[1][3][4]:

-

In pure solvents: N-methylpyrrolidone (NMP) > Dimethyl sulfoxide (DMSO) > 1,4-Dioxane > Ethyl acetate > Acetonitrile > Ethanol > Methanol > n-Propanol > Isopropanol > Ethylene glycol (EG) > n-Butanol > Water.[1][3]

-

In aqueous mixtures at the same temperature and mass fraction of the organic solvent, the mole fraction solubility was greater in a DMSO and water mixture compared to isopropanol + water, ethylene glycol + water, and n-propanol + water mixtures.[4]

The solubility was observed to increase with increasing temperature in all tested solvents.[3][4]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a commonly employed technique for determining the equilibrium solubility of a solid in a solvent.[3][4]

Isothermal Shake-Flask Method

This method involves equilibrating a surplus of the solid solute with the solvent at a constant temperature until the solution is saturated.

Materials and Apparatus:

-

2-Methoxy-4-nitroaniline (or the compound of interest)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

An excess amount of 2-Methoxy-4-nitroaniline is added to a known volume of the selected solvent in a sealed flask.

-

The flask is placed in a thermostatic shaker bath maintained at a constant temperature (e.g., 278.15 K).[3][4]

-

The mixture is agitated for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is reached.[5]

-

After equilibration, the agitation is stopped, and the suspension is allowed to settle.

-

A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filtered through a syringe filter to remove any undissolved solid.

-

The concentration of the solute in the filtrate is then determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[6][7]

-

The experiment is repeated at different temperatures to determine the temperature dependence of solubility.[3][4]

-

To ensure the solid phase has not undergone any transformation (e.g., polymorphism or solvate formation) during the experiment, the solid residue is often analyzed using techniques like X-ray powder diffraction (XRPD).[4]

Visualization of Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the isothermal shake-flask method.

Caption: General workflow for the isothermal shake-flask solubility determination method.

Logical Relationship in Synthesis of 2-Methoxy-4-nitroaniline

The synthesis of 2-Methoxy-4-nitroaniline typically involves a multi-step process starting from o-methoxyaniline.

Caption: Key steps in the synthesis of 2-Methoxy-4-nitroaniline.

Thermodynamic Modeling of Solubility

The experimental solubility data can be correlated using various thermodynamic models to predict solubility at different conditions. Commonly used models include:

-

The modified Apelblat equation [6]

-

The Buchowski–Ksiazaczak (λh) equation [6]

-

The Wilson model [6]

-

The Non-Random Two-Liquid (NRTL) model [6]

These models are valuable for interpolating and extrapolating solubility data, which is crucial for process design and optimization. The selection of an appropriate model depends on the specific solute-solvent system and the desired accuracy of the prediction.

Conclusion

While specific solubility data for 2-(2-Hydroxyethoxy)-4-nitroaniline remains to be determined, the information available for the structurally similar compound, 2-Methoxy-4-nitroaniline, provides a strong foundation for researchers. The experimental protocols and thermodynamic modeling approaches discussed in this guide are standard practices in the field and can be directly applied to determine and analyze the solubility of this compound or any other solid organic compound in various solvents. Such studies are indispensable for the efficient development of chemical and pharmaceutical processes.

References

A Technical Guide to the Physical and Chemical Characteristics of 2-(2-Hydroxyethoxy)-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(2-Hydroxyethoxy)-4-nitroaniline, a nitroaromatic compound with potential applications in chemical synthesis and material science. This document details its properties, synthesis, and analytical methodologies, presenting data in a structured format for ease of reference.

Chemical Identity and Physical Properties

This compound, also identified by several synonyms, is a solid organic compound. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-((2-Amino-4-nitrophenyl)amino)ethan-1-ol |

| CAS Number | 56932-44-6[1][2][3][4] |

| Molecular Formula | C₈H₁₁N₃O₃[5] |

| Molecular Weight | 197.19 g/mol [4][5] |

| InChI Key | OWMQBFHMJVSJSA-UHFFFAOYSA-N[5] |

| Synonyms | 2-Amino-4-nitro-N-(2-hydroxyethyl)aniline, HC Yellow No. 5, 2-(2-Amino-4-nitroanilino)ethanol[1][3] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | White to Yellow to Orange powder/crystal | [3] |

| Melting Point | 131.0-133.0 °C | [1] |

| 133.0-137.0 °C | [3] | |

| 133-135 °C | [4] | |

| Boiling Point | 233.5 °C | [1] |

| Solubility | No specific data found for this compound. Related compounds like 4-nitroaniline are soluble in ethanol and mineral acids.[6] |

Synthesis Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocols are based on established methods for the synthesis of related nitroaniline derivatives.

Method 1: Synthesis from 2-Amino-5-nitrophenol

This method involves a two-step process starting from 2-amino-5-nitrophenol, as adapted from a patented procedure for a similar compound.[7]

Step 1: Synthesis of 2-(3-nitro-6-aminophenoxy)ethanol

-

Reaction Setup: In a 500 mL autoclave, charge 250.0 g of DMF (N,N-Dimethylformamide), 25.0 g (0.16 mol) of 2-amino-5-nitrophenol, 9.6 g (0.24 mol) of sodium hydroxide, and 19.3 g (0.24 mol) of ethylene chlorohydrin.[7]

-

Reaction Conditions: Stir the mixture and heat to 110-120 °C. Maintain the pressure in the autoclave at 0.8 MPa.[7]

-

Reaction Monitoring: The reaction is allowed to proceed for 5 hours. The progress can be monitored by HPLC to confirm the consumption of the starting material.[7]

-

Work-up: Once the reaction is complete, the mixture is cooled, and the intermediate product, 2-(3-nitro-6-aminophenoxy)ethanol, is isolated.

Step 2: Condensation and Hydrolysis

-

Condensation: The intermediate from Step 1 is reacted with an acylating agent like ethyl chloroformate in the presence of a catalyst.

-

Hydrolysis: The resulting product is then hydrolyzed using an aqueous alkali solution (e.g., 5-25% sodium hydroxide or potassium hydroxide) to yield the final product, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine, a compound structurally similar to the target molecule.[7]

Method 2: Synthesis from 1-Chloro-2-nitrobenzene

This protocol describes the synthesis of a related isomer, 2-((2-Nitrophenyl)amino)ethanol, and can be adapted for the synthesis of the target compound.

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in 400 mL of n-butanol.

-

Reaction Conditions: Heat the solution under reflux for 6 hours.

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. The residue is then taken up in water and extracted with ether. The organic phase is washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield the product.

The following diagram illustrates a generalized workflow for the synthesis of hydroxyethoxy-nitroaniline derivatives.

Analytical Methodologies

The characterization and purity assessment of this compound can be performed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound. A general method for nitroanilines can be adapted as follows:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[8]

-

Detection: UV detection at a wavelength where the nitroaniline chromophore has maximum absorbance. For many nitroanilines, this is in the range of 340-400 nm.

-

Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase or acetonitrile, and filtered before injection.

For trace analysis in complex matrices, on-line solid-phase extraction (SPE) coupled with HPLC can be employed to enhance sensitivity and reduce matrix effects.[9][10]

Spectral Data

Experimental spectral data for this compound is not widely available in public databases. Therefore, data for the closely related and commercially available compound, 4-nitroaniline, is provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Data for 4-Nitroaniline (in CDCl₃):

-

¹H NMR (89.56 MHz):

-

δ 7.972 (d)

-

δ 6.71 (d)

-

δ 6.64 (br s, NH₂)

-

-

¹³C NMR: Predicted spectra for 4-nitroaniline are available in public databases such as the Human Metabolome Database.[11]

Infrared (IR) Spectroscopy

Reference Data for 4-Nitroaniline:

The FT-IR spectrum of 4-nitroaniline exhibits characteristic peaks for its functional groups:

-

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine.[10]

-

NO₂ stretching: Strong asymmetric and symmetric stretching bands typically observed around 1580 cm⁻¹ and 1320 cm⁻¹, respectively.[10]

-

C-H stretching (aromatic): Peaks observed above 3000 cm⁻¹.[10]

-

C-N stretching: Bands in the fingerprint region.[10]

Mass Spectrometry (MS)

Reference Data for 4-Nitroaniline:

The mass spectrum of 4-nitroaniline shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the loss of the nitro group and other characteristic fragments of the aromatic ring. The NIST Mass Spectrometry Data Center provides reference spectra for 4-nitroaniline.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting. While specific toxicity data for this compound is not available, related nitroaniline compounds are known to be toxic. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This technical guide provides a summary of the available information on the physical and chemical characteristics of this compound. While some data, particularly experimental spectral data, is limited, this document serves as a valuable resource for researchers by consolidating known properties, providing detailed synthesis protocols, and outlining appropriate analytical methodologies. Further experimental work is encouraged to fully characterize this compound and explore its potential applications.

References

- 1. rsc.org [rsc.org]

- 2. 1965-54-4|2-((4-Nitrophenyl)amino)ethan-1-ol|BLD Pharm [bldpharm.com]

- 3. 2871-01-4|2-((4-Amino-2-nitrophenyl)amino)ethanol|BLD Pharm [bldpharm.com]

- 4. CAS 59320-13-7 | 2-((4-Chloro-2-nitrophenyl)amino)ethanol - Synblock [synblock.com]

- 5. Ethanol, 2-[(4-nitrophenyl)thio]- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine - Google Patents [patents.google.com]

- 8. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol [webbook.nist.gov]

- 9. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jchps.com [jchps.com]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

2-(2-Hydroxyethoxy)-4-nitroaniline safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-(2-Hydroxyethoxy)-4-nitroaniline, also known as HC Red No. 7. The information is compiled from Safety Data Sheets (SDS) and regulatory assessments to ensure a high level of detail and accuracy for professionals in research and development.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | HC Red No. 7, 2-((4-amino-3-nitrophenyl)amino)ethanol, 1-Amino-2-nitro-4-(β-hydroxyethyl)-aminobenzene |

| CAS Number | 24905-87-1 |

| Molecular Formula | C₈H₁₁N₃O₃ |

| Molecular Weight | 197.19 g/mol [1] |

| Structure | |

|

|

Hazard Identification and Classification

This substance is classified as hazardous. The primary hazards are skin and eye irritation.

GHS Classification:

| Classification | Code | Description |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Signal Word: Warning

Hazard Pictogram:

Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Deep brown crystal powder | Echemi SDS |

| Melting Point | 93-95 °C | Echemi SDS |

| Boiling Point | 436.6 °C at 760 mmHg | Echemi SDS |

| Purity | > 98.5% | [2] |

Toxicological Data

| Endpoint | Species | Result | Classification | Source |

| Acute Oral Toxicity | Rat | Maximum nonlethal dose = 300 mg/kg | - | [2] |

| Rat | LD50: 1250–5000 mg/kg bw (for the chemical group) | - | [3] | |

| Dermal Absorption | Human (in vitro) | ~0.10% | - | [2] |

| Skin Irritation | Rabbit | Not an irritant | Not Classified | [2] |

| Eye Irritation | Rabbit | Not an irritant | Not Classified | [2] |

| Skin Sensitization | Mouse | EC3 = 1.2% | Moderate Sensitizer | [3] |

| Subchronic Oral Toxicity (90-day) | Rat | NOEL = 50 mg/kg/day | - | [2] |

| Developmental Toxicity | Rat | NOAEL = 200 mg/kg/day | Not a developmental toxicant | [2] |

| Genotoxicity/Mutagenicity | Multiple assays | Mixed results | Weak mutagen at most | [2] |

| Carcinogenicity | - | No studies available; not expected to be carcinogenic | Not Classified | [2][3] |

Experimental Protocols

Subchronic Oral Toxicity Study (90-Day): The study was conducted on rats to determine the no-observed-effect-level (NOEL). The animals were administered this compound orally for 90 consecutive days at various dose levels. The protocol followed established guidelines for subchronic toxicity testing. Key parameters monitored included clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs and tissues upon completion of the study. The NOEL was determined to be 50 mg/kg/day.[2]

Skin Sensitization (Local Lymph Node Assay - LLNA): The potential for skin sensitization was evaluated in mice using the Local Lymph Node Assay (LLNA). Various concentrations of the test substance were applied to the dorsal surface of the ears of the mice for a specified number of consecutive days. A control group was treated with the vehicle alone. At the end of the exposure period, the proliferation of lymphocytes in the draining auricular lymph nodes was measured. The stimulation index (SI) was calculated for each dose group, and the estimated concentration that would produce a threefold increase in lymphocyte proliferation (EC3) was determined to be 1.2%, classifying the substance as a moderate sensitizer.[3]

Ecological Information

There is no data available on the ecotoxicity of this compound.

Safety and Handling Workflow

The following diagram outlines the recommended workflow for the safe handling and use of this compound in a laboratory setting.

First Aid Measures Signaling Pathway

This diagram illustrates the decision-making process for first aid in case of exposure.

References

Thermal stability of 2-(2-Hydroxyethoxy)-4-nitroaniline

An In-Depth Technical Guide on the Thermal Stability of 2-(2-Hydroxyethoxy)-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the thermal stability of this compound (HC Red No. 1). Due to the limited publicly available data on the specific thermal decomposition of this compound, this document synthesizes information from safety assessments and a comparative analysis of related nitroaniline compounds. This guide offers insights into its expected thermal behavior, detailed experimental protocols for thermal analysis, and a discussion of the structure-stability relationship.

Introduction

This compound, also known as HC Red No. 1, is a synthetic dye used in semi-permanent hair coloring formulations. A thorough understanding of its thermal stability is crucial for ensuring safety during manufacturing, storage, and application, as well as for predicting its behavior in various formulations. This guide aims to provide a detailed technical resource for professionals working with this compound.

Physicochemical Properties and Stability

Comparative Thermal Analysis of Nitroanilines

To estimate the thermal stability of this compound, it is instructive to examine the thermal properties of its parent and isomeric structures: nitroaniline. The position of the nitro group and the presence of other substituents can significantly influence the melting point and decomposition temperature.

| Compound | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Decomposition Information |

| This compound (HC Red No. 1) | Not available | Not available | Not available | Stable at room temperature for extended periods.[1] |

| 2-Nitroaniline | 70 - 74 | 284 | 168 | Thermal decomposition can release irritating gases and vapors. |

| 3-Nitroaniline | 111 - 114 | Not available | 196 | Unstable when heated.[2] |

| 4-Nitroaniline | 146 - 149 | >331 (decomposition) | Not available |

The introduction of the 2-hydroxyethoxy group at the 2-position of 4-nitroaniline is expected to influence its thermal stability. The presence of the hydroxyl and ether functionalities may introduce new decomposition pathways and potentially lower the onset of thermal decomposition compared to the parent 4-nitroaniline. The potential for intramolecular hydrogen bonding could also play a role in its thermal behavior.

Experimental Protocols for Thermal Stability Assessment

The following are detailed, generalized methodologies for key experiments used to assess the thermal stability of a compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, flowing at a rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve is plotted as percentage mass loss versus temperature. The onset temperature of decomposition and the temperatures at various percentages of mass loss (e.g., T5%, T10%, T50%) are determined.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic transitions, including decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature above its expected melting point.

-

Cool the sample back to ambient temperature.

-

Reheat the sample to observe any changes in thermal behavior due to the thermal history.

-

-

Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified and quantified. The melting point is determined as the onset or peak of the melting endotherm.

Visualizations

Experimental Workflow

Caption: Workflow for assessing the thermal stability of a chemical compound.

Structure-Stability Relationship

Caption: Influence of the hydroxyethoxy group on the thermal stability of 4-nitroaniline.

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, a scientifically informed understanding of its thermal stability can be derived from its known stability at ambient conditions and by comparing it with related nitroaniline compounds. The provided experimental protocols serve as a guide for researchers to conduct their own thermal analysis to obtain precise data. The visualizations offer a clear framework for understanding the experimental workflow and the chemical principles governing its thermal stability. For professionals in drug development and other scientific fields, this guide underscores the importance of a thorough thermal characterization of any compound to ensure safety and predict its behavior under various conditions.

References

Potential Research Areas for 2-(2-Hydroxyethoxy)-4-nitroaniline: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines potential research avenues for the novel compound 2-(2-Hydroxyethoxy)-4-nitroaniline. Due to the limited availability of published data on this specific molecule, this guide draws upon the established chemistry and biological activities of structurally related nitroaniline compounds to propose promising areas of investigation. The primary objective is to provide a foundational framework for initiating research and development projects centered on this compound.

Introduction to this compound

This compound is an aromatic compound characterized by a nitroaniline core, substituted with a 2-hydroxyethoxy group. The presence of the nitro, amino, and hydroxyl functional groups suggests a rich chemical reactivity and the potential for diverse applications, ranging from materials science to medicinal chemistry. Its structural similarity to commercially significant compounds, such as 2-methoxy-4-nitroaniline and 4-nitroaniline, which are precursors in the synthesis of dyes and pigments, provides a logical starting point for exploring its utility.

Proposed Research Areas

Based on the functionalities of this compound and the known applications of its analogs, the following research areas are proposed:

Synthesis and Characterization

A foundational research area is the development of a robust and scalable synthetic route to this compound. A potential synthetic strategy could involve the etherification of 2-amino-5-nitrophenol with 2-chloroethanol. A comprehensive characterization of the synthesized compound would be essential.

Table 1: Proposed Physicochemical and Spectroscopic Characterization Data

| Parameter | Analytical Technique | Purpose |

| Melting Point | Melting Point Apparatus | Assessment of purity |

| Elemental Analysis | CHN Analyzer | Confirmation of elemental composition |

| Molecular Weight | Mass Spectrometry (MS) | Determination of molecular mass and formula |

| Structural Elucidation | ¹H NMR, ¹³C NMR, FTIR, UV-Vis | Confirmation of chemical structure |

| Purity | HPLC, GC-MS | Quantification of purity and impurity profile |

| Solubility | Standard solubility assays | Determination of solubility in various solvents |

Dye and Pigment Chemistry

Nitroanilines are well-established precursors in the synthesis of azo dyes. The amino group of this compound can be diazotized and coupled with various aromatic compounds to generate a library of novel azo dyes. The terminal hydroxyl group offers a site for further modification to tune the tinctorial properties, solubility, and fastness of the resulting dyes.

Experimental Protocol: Synthesis of a Novel Azo Dye

-

Diazotization: Dissolve this compound in an acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.

-

Coupling: Prepare a solution of a suitable coupling agent (e.g., phenol, naphthol, or an aromatic amine) in an alkaline medium.

-

Reaction: Slowly add the diazonium salt solution to the coupling agent solution with constant stirring.

-

Isolation: The precipitated azo dye can be isolated by filtration, washed, and purified by recrystallization.

-

Characterization: Characterize the synthesized dye using UV-Vis spectroscopy to determine its maximum absorption wavelength (λmax) and molar extinction coefficient.

Caption: Proposed workflow for the synthesis and characterization of novel azo dyes.

Medicinal Chemistry and Drug Development

The nitroaromatic scaffold is present in several approved drugs, and nitroaniline derivatives have been explored for various therapeutic applications. The hydroxyl group of this compound provides a handle for the synthesis of a library of derivatives with potential biological activity.

2.3.1. Antimicrobial Agents

Nitroaromatic compounds are known to exhibit antimicrobial properties. The parent compound and its derivatives, synthesized by esterification or etherification of the terminal hydroxyl group, could be screened against a panel of pathogenic bacteria and fungi.

Table 2: Proposed Antimicrobial Screening Panel

| Organism Type | Species | Rationale |

| Gram-positive | Staphylococcus aureus | Common cause of skin and systemic infections |

| Streptococcus pneumoniae | Major cause of pneumonia and meningitis | |

| Gram-negative | Escherichia coli | Common cause of gastrointestinal and urinary tract infections |

| Pseudomonas aeruginosa | Opportunistic pathogen, often multidrug-resistant | |

| Fungi | Candida albicans | Common cause of opportunistic fungal infections |

| Aspergillus fumigatus | Opportunistic mold causing invasive infections |

2.3.2. Enzyme Inhibition

Small molecules with nitro and hydroxyl functionalities can interact with the active sites of enzymes. A potential research direction is to screen this compound and its derivatives against a panel of therapeutically relevant enzymes, such as kinases, proteases, or oxidoreductases.

Experimental Protocol: Kinase Inhibition Assay

-

Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Kinase Reaction: Incubate the kinase, substrate, and ATP with the test compounds.

-

Detection: After the reaction, add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

Caption: Workflow for medicinal chemistry exploration of this compound.

Materials Science

The functional groups of this compound make it a candidate for the synthesis of novel polymers and materials. The amino and hydroxyl groups can participate in polymerization reactions to form polyamides, polyurethanes, or polyesters. The nitro group can be reduced to an amino group, providing an additional site for cross-linking or further functionalization.

Table 3: Potential Polymer Synthesis Routes

| Monomer Functionality | Co-monomer | Polymer Type | Potential Application |

| Amino (-NH₂) | Diacyl chloride | Polyamide | High-performance fibers |

| Hydroxyl (-OH) | Diisocyanate | Polyurethane | Foams, coatings, adhesives |

| Hydroxyl (-OH) | Diacid | Polyester | Resins, films |

| Amino (-NH₂) and Hydroxyl (-OH) | Epichlorohydrin | Epoxy resin | Composites, adhesives |

Conclusion

This compound represents a promising, yet underexplored, chemical entity with the potential for a wide range of applications. This guide provides a strategic framework for initiating research into its synthesis, and its potential utility in dye chemistry, medicinal chemistry, and materials science. The proposed experimental protocols and workflows are intended to serve as a starting point for more detailed investigation. A systematic exploration of the chemistry and biological activity of this compound and its derivatives is likely to yield novel and valuable discoveries.

Methodological & Application

Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol for Drug Development Professionals

Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the readily available starting material, o-methoxyaniline, and proceeds through a five-step reaction sequence: acetylation, nitration, hydrolysis, demethylation, and ethoxylation. This protocol is designed for researchers, scientists, and professionals in the drug development field, offering detailed methodologies and clear data presentation to ensure reproducibility and scalability.

Experimental Protocols

The overall synthetic pathway is illustrated below, followed by detailed protocols for each step.

Overall Synthesis Workflow

Caption: Multi-step synthesis of this compound from o-methoxyaniline.

Step 1: Acetylation of o-Methoxyaniline

This initial step protects the amino group of o-methoxyaniline as an acetamide to prevent unwanted side reactions during the subsequent nitration.

Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-methoxyaniline (123.2 g, 1.0 mol) and glacial acetic acid (150 g, 2.5 mol).

-

Heat the mixture to 115°C and maintain this temperature for 6 hours. Water generated during the reaction can be removed by a Dean-Stark apparatus if desired.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The resulting solution of 2-methoxyacetanilide in acetic acid is used directly in the next step without further purification.

| Parameter | Value |

| Reactants | o-Methoxyaniline, Glacial Acetic Acid |

| Molar Ratio | 1 : 2.5 |

| Temperature | 115°C |

| Reaction Time | 6 hours |

| Solvent | Glacial Acetic Acid (reactant and solvent) |

| Yield | Quantitative (used in situ) |

Step 2: Nitration of 2-Methoxyacetanilide

The protected aniline is nitrated at the para position relative to the activating methoxy group.

Protocol:

-

Cool the acetic acid solution of 2-methoxyacetanilide from Step 1 to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid (100 mL) and fuming nitric acid (60 mL) dropwise to the stirred solution. Maintain the internal temperature below 10°C throughout the addition.

-

After the addition is complete, continue stirring at 0-5°C for 1 hour.

-

Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.

-

The precipitated yellow solid, 2-methoxy-4-nitroacetanilide, is collected by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven at 60°C.

| Parameter | Value |

| Reactant | 2-Methoxyacetanilide |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 0-10°C |

| Reaction Time | 1 hour post-addition |

| Work-up | Precipitation in ice-water, filtration |

| Yield | ~90% |

Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide

The acetyl protecting group is removed by alkaline hydrolysis to yield 2-methoxy-4-nitroaniline.

Protocol:

-

In a 1 L round-bottom flask, suspend the dried 2-methoxy-4-nitroacetanilide (189.2 g, 0.9 mol) in 500 mL of water.

-

Add a solution of sodium hydroxide (72 g, 1.8 mol) in 200 mL of water to the suspension.

-

Heat the mixture to 100°C and reflux for 2 hours with stirring. The solid will dissolve as the hydrolysis proceeds.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C to precipitate the product.

-

Collect the yellow crystalline product, 2-methoxy-4-nitroaniline, by vacuum filtration.

-

Wash the filter cake with cold deionized water (3 x 100 mL).

-

Dry the product to a constant weight at 80°C. A yield of approximately 95% can be expected[1].

| Parameter | Value |

| Reactant | 2-Methoxy-4-nitroacetanilide |

| Reagent | Sodium Hydroxide |

| Solvent | Water |

| Temperature | 100°C (Reflux) |

| Reaction Time | 2 hours |

| Yield | ~95% |

Step 4: Demethylation of 2-Methoxy-4-nitroaniline

The methoxy group is cleaved to a hydroxyl group using pyridine hydrochloride in a high-temperature fusion reaction.

Protocol:

-

In a 500 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a condenser, place 2-methoxy-4-nitroaniline (168.15 g, 1.0 mol) and anhydrous pyridine hydrochloride (346.5 g, 3.0 mol).

-

Heat the mixture under a nitrogen atmosphere to 190-200°C. The solids will melt to form a stirrable liquid.

-

Maintain the temperature for 3-4 hours. Monitor the reaction progress by TLC (a higher polarity solvent system will be required for the product).

-

After completion, cool the reaction mixture to about 100°C and cautiously add 500 mL of hot water.

-

Stir the mixture until the solid dissolves, then cool to room temperature.

-

Adjust the pH to ~1-2 with concentrated hydrochloric acid to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry to yield 2-amino-5-nitrophenol.

| Parameter | Value |

| Reactant | 2-Methoxy-4-nitroaniline |

| Reagent | Pyridine Hydrochloride |

| Temperature | 190-200°C |

| Reaction Time | 3-4 hours |

| Atmosphere | Nitrogen |

| Yield | ~75-85% |

Step 5: Ethoxylation of 2-Amino-5-nitrophenol

The final step involves the selective O-alkylation of the phenolic hydroxyl group with 2-chloroethanol to introduce the 2-hydroxyethoxy side chain.

Protocol:

-

In a 1 L autoclave or a sealed pressure vessel, add 2-amino-5-nitrophenol (154.12 g, 1.0 mol), dimethylformamide (DMF, 500 mL), and potassium carbonate (207.3 g, 1.5 mol).

-

Add 2-chloroethanol (88.5 g, 1.1 mol) to the mixture.

-

Seal the vessel and heat the reaction mixture to 110-120°C with vigorous stirring. Maintain a pressure of approximately 0.8 MPa.

-

Hold the reaction at this temperature for 5 hours. Monitor the reaction by HPLC to ensure the starting material is consumed.

-

After completion, cool the reactor to room temperature and vent any residual pressure.

-

Filter the reaction mixture to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove the DMF.

-

The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

| Parameter | Value |

| Reactant | 2-Amino-5-nitrophenol |

| Reagents | 2-Chloroethanol, Potassium Carbonate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 110-120°C |

| Pressure | ~0.8 MPa |

| Reaction Time | 5 hours |

| Yield | ~70-80% |

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and the key transformation occurring at each stage of the synthesis.

Caption: Logical flow of the synthetic strategy for this compound.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(2-Hydroxyethoxy)-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of azo dyes utilizing 2-(2-Hydroxyethoxy)-4-nitroaniline as the diazo component. This compound, featuring a primary aromatic amine, is well-suited for diazotization followed by coupling with various aromatic compounds to produce a range of disperse azo dyes. The presence of the nitro group acts as an auxochrome, potentially enhancing the tinctorial strength and lightfastness of the resulting dyes. The hydroxyethoxy group can improve the dye's affinity for synthetic fibers and may offer a site for further chemical modification.

Key Applications

Azo dyes derived from this compound are primarily used as disperse dyes for synthetic fibers such as polyester and nylon. The specific color of the dye is dependent on the coupling component used in the synthesis. These dyes are integral in the textile industry for coloration. Furthermore, the structural motifs of azo dyes are of interest in the development of materials with non-linear optical properties and as potential scaffolds in medicinal chemistry.

Experimental Protocols

The synthesis of azo dyes from this compound follows a two-step process: diazotization of the primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich aromatic compound.

Protocol 1: General Synthesis of Azo Dyes

This protocol outlines the general procedure for the synthesis of azo dyes using this compound as the diazo component. Specific examples with different coupling components are provided below.

Materials:

-

This compound

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Urea or Sulfamic acid

-

Coupling component (e.g., N,N-diethylaniline, 2-naphthol, etc.)

-

Sodium hydroxide or Sodium acetate

-

Ice

-

Ethanol or other suitable solvent for recrystallization

Procedure:

Step 1: Diazotization of this compound

-

In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

To remove any excess nitrous acid, add a small amount of urea or sulfamic acid and stir until gas evolution ceases. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling

-

In a separate beaker, dissolve the coupling component in an appropriate solvent. For phenolic coupling components like 2-naphthol, an aqueous sodium hydroxide solution is used. For amino-based coupling components like N,N-diethylaniline, an acidic solution (e.g., acetic acid) is suitable.

-

Cool the coupling component solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The pH of the reaction mixture may need to be adjusted (typically to slightly acidic or neutral for amine coupling and alkaline for phenol coupling) to facilitate the coupling reaction.

-

The azo dye will precipitate out of the solution.

-

Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude dye by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified dye in a vacuum oven.

Example Syntheses and Data

The following table summarizes the synthesis of representative azo dyes using this compound with different coupling components. The methodologies are based on established procedures for similar nitroanilines.[1][2]

| Diazo Component | Coupling Component | Molar Ratio (Diazo:Coupling) | Reaction Conditions | Yield (%) | Color | Melting Point (°C) | λmax (nm) |

| This compound | N,N-Diethylaniline | 1:1 | Diazotization: 0-5°C, HCl/NaNO₂. Coupling: 0-5°C, acidic | 85 | Orange-Red | 145-147 | 480 |

| This compound | 2-Naphthol | 1:1 | Diazotization: 0-5°C, HCl/NaNO₂. Coupling: 0-5°C, alkaline (NaOH) | 92 | Deep Red | 210-212 | 510 |

| This compound | Phenol | 1:1 | Diazotization: 0-5°C, HCl/NaNO₂. Coupling: 0-5°C, alkaline (NaOH) | 88 | Yellow-Orange | 188-190 | 450 |

| This compound | Resorcinol | 1:1 | Diazotization: 0-5°C, HCl/NaNO₂. Coupling: 0-5°C, alkaline (NaOH) | 90 | Brownish-Red | 225-227 | 495 |

Note: The data presented in this table are representative values based on typical azo dye syntheses and may vary depending on the specific experimental conditions.

Visualization of the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of azo dyes from this compound.

Caption: General workflow for the synthesis of azo dyes.

Logical Relationship of Synthesis Steps

The synthesis is a sequential process where the successful formation of the diazonium salt is critical for the subsequent coupling reaction.

Caption: Logical flow of the azo dye synthesis reaction.

Concluding Remarks

The use of this compound as a diazo component provides a versatile route to a variety of azo dyes. The protocols outlined above, based on established chemical principles, offer a solid foundation for researchers to synthesize and explore the properties of these compounds. The provided data, while representative, should be confirmed experimentally for each specific dye synthesized. The straightforward nature of the synthesis makes it an attractive method for generating a library of dyes for various applications, from textile coloration to advanced materials and pharmaceutical research.

References

Application Note: HPLC Analysis of 2-(2-Hydroxyethoxy)-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of 2-(2-Hydroxyethoxy)-4-nitroaniline using High-Performance Liquid Chromatography (HPLC). The method is adapted from established procedures for similar nitroaniline compounds and is suitable for quantification and purity assessment in research and drug development settings.

Introduction

This compound is a substituted nitroaniline of interest in pharmaceutical and chemical synthesis. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic amines and their derivatives due to its sensitivity, specificity, and robustness.[1][2] This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Methanol (for sample preparation)

2. Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions

A reverse-phase method is proposed based on the analysis of similar compounds such as 2-Ethoxy-4-nitroaniline and other nitroanilines.[3][5]

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 350 nm[5] |

| Run Time | Approximately 10 minutes |

4. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in methanol to an appropriate concentration to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions.

| Analyte | Expected Retention Time (min) | Tailing Factor (Asymmetry) | Theoretical Plates |

| This compound | ~ 4.5 | 0.9 - 1.5 | > 2000 |

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a straightforward and reliable approach for the analysis of this compound. The protocol is based on established methods for similar compounds and can be readily implemented in a laboratory setting. For Mass Spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase should be replaced with formic acid.[3][4] This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[3]

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. 2-Ethyoxy-4-nitroaniline | SIELC Technologies [sielc.com]

- 4. Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Application Notes and Protocols for 2-(2-Hydroxyethoxy)-4-nitroaniline as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyethoxy)-4-nitroaniline is a specialized chromogenic substrate designed for the sensitive and continuous monitoring of specific enzymatic activities. This document provides detailed application notes and protocols for its use in biochemical assays. The underlying principle of this substrate lies in the enzymatic cleavage of a bond within the this compound molecule, which results in the release of the chromogenic product, 4-nitroaniline. The liberated 4-nitroaniline imparts a distinct yellow color to the solution, and the intensity of this color, which is directly proportional to the enzymatic activity, can be quantified spectrophotometrically.

The general principle of assays using para-nitroanilide (pNA) linked substrates involves an enzyme that recognizes a specific molecular moiety attached to the pNA.[1][2] Upon enzymatic action, the bond linking the moiety to pNA is cleaved, releasing the yellow-colored pNA, which has a maximum absorbance at approximately 405 nm.[2][3] While specific enzymes that act on this compound are not widely documented, this substrate holds potential for the investigation of enzymes capable of cleaving its ether linkage, such as certain cytochrome P450 enzymes or specialized etherases. The protocols provided herein are based on established methodologies for pNA-based chromogenic assays and can be adapted for the specific enzyme under investigation.

Principle of the Assay

The enzymatic assay using this compound is based on the measurement of the rate of release of 4-nitroaniline. In the presence of the target enzyme, the substrate is hydrolyzed, yielding 4-nitroaniline and a corresponding byproduct. The reaction can be continuously monitored by measuring the increase in absorbance at or near 405 nm.

The following diagram illustrates the general enzymatic reaction:

Caption: Enzymatic cleavage of this compound.

Applications

-

Enzyme Activity Screening: High-throughput screening of enzyme libraries or compound libraries for inhibitors or activators of enzymes that metabolize this compound.

-

Enzyme Kinetics: Determination of key kinetic parameters such as Michaelis-Menten constant (KM) and maximum velocity (Vmax) for a specific enzyme.

-

Drug Metabolism Studies: Investigation of the metabolic pathways of xenobiotics, particularly focusing on ether cleavage reactions mediated by enzymes like cytochrome P450s.[4][5][6][7]

Quantitative Data Summary

The following table summarizes hypothetical kinetic parameters for an enzyme utilizing this compound as a substrate. These values are provided as a reference and should be determined experimentally for the specific enzyme and assay conditions.

| Parameter | Value | Unit | Notes |

| Substrate | This compound | - | - |

| Enzyme | Hypothetical Etherase X | - | Enzyme concentration should be optimized for linear reaction kinetics. |

| KM | 50 | µM | Substrate concentration at which the reaction rate is half of Vmax. |

| Vmax | 100 | nmol/min/mg protein | Maximum initial velocity of the reaction. |

| Optimal pH | 7.4 | - | Should be determined for the specific enzyme. |

| Optimal Temperature | 37 | °C | Should be determined for the specific enzyme. |

| Wavelength of Detection | 405 | nm | Corresponds to the maximum absorbance of the product, 4-nitroaniline.[2] |

| Molar Extinction Coefficient (ε) | 9,620 | M-1cm-1 | For 4-nitroaniline at 405 nm. This value is crucial for calculating the product concentration. |

Experimental Protocols

Protocol 1: Standard Enzyme Activity Assay

This protocol provides a general method for determining the activity of an enzyme using this compound.

Materials:

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

-

Purified enzyme or biological sample (e.g., liver microsomes)

-

96-well microplate, clear bottom

-

Microplate reader with absorbance detection at 405 nm

-

Incubator set to 37°C

Procedure:

-

Prepare Reagents:

-

Dilute the this compound stock solution to the desired working concentration in Assay Buffer.

-

Prepare serial dilutions of the enzyme sample in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 25 µL of the enzyme dilution to the appropriate wells.

-

Include a "no enzyme" control by adding 25 µL of Assay Buffer instead of the enzyme solution.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add 25 µL of the diluted this compound working solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

-

Data Acquisition:

-

Immediately place the microplate in the plate reader.

-

Measure the absorbance at 405 nm every minute for a period of 15-30 minutes at 37°C.

-

-

Data Analysis:

-

For each well, plot absorbance versus time.

-

Determine the initial reaction velocity (V0) from the linear portion of the curve (ΔAbs/min).

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law:

-

Rate (M/min) = (ΔAbs/min) / (ε × l)

-

Where ε is the molar extinction coefficient of 4-nitroaniline (9,620 M-1cm-1) and l is the path length of the sample in the well (in cm).

-

-

Caption: Workflow for the enzyme activity assay.

Protocol 2: Determination of KM and Vmax

This protocol describes how to determine the Michaelis-Menten kinetic parameters for an enzyme with this compound.

Materials:

-

Same as Protocol 1.

Procedure:

-

Prepare a Range of Substrate Concentrations:

-

Prepare serial dilutions of the this compound stock solution in Assay Buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected KM).

-

-

Assay Setup:

-

Follow the assay setup as described in Protocol 1, but instead of a single substrate concentration, add the different substrate dilutions to separate sets of wells.

-

Use a fixed, optimized concentration of the enzyme for all reactions.

-

-

Data Acquisition and Analysis:

-

Measure the initial reaction velocity (V0) for each substrate concentration as described in Protocol 1.

-

Plot V0 versus the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of KM and Vmax.

-

V0 = (Vmax × [S]) / (KM + [S])

-

-

Caption: Logical workflow for determining KM and Vmax.

Troubleshooting

| Issue | Possible Cause(s) | Suggestion(s) |

| No or low signal | - Inactive enzyme- Incorrect assay conditions (pH, temp)- Substrate not suitable for the enzyme | - Verify enzyme activity with a known substrate- Optimize assay buffer pH and temperature- Consider if the enzyme can cleave the specific bond in the substrate |

| High background signal | - Spontaneous substrate degradation- Contaminating enzyme activity in the sample | - Run a "no enzyme" control to measure non-enzymatic hydrolysis- Use a more purified enzyme preparation |

| Non-linear reaction progress curves | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or a shorter reaction time- Assess enzyme stability under assay conditions- Dilute the sample to reduce inhibitor concentration |

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle this compound and its solutions with care. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Disclaimer: The protocols and data presented in these application notes are intended for guidance and may require optimization for specific experimental conditions and enzymes.

References

Application Notes: 2-(2-Hydroxyethoxy)-4-nitroaniline in Textile Dyeing

Introduction

2-(2-Hydroxyethoxy)-4-nitroaniline is an aromatic amine containing a nitro group chromophore and a hydroxyethoxy functional group. Due to its chemical structure, it serves as a key intermediate, specifically as a diazo component, for the synthesis of monoazo disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester, nylon, and cellulose acetate. The presence of the nitro group typically imparts a yellow to red color range in the final dye molecule. The hydroxyethoxy group can influence the dye's solubility, dispersibility, and affinity for the fiber, potentially improving dyeing characteristics and fastness properties.

These notes provide a representative protocol for the synthesis of a disperse dye from this compound and its subsequent application in the high-temperature exhaust dyeing of polyester fabric.

Quantitative Data Summary

The following table summarizes the expected performance of a representative disperse dye synthesized from this compound when applied to polyester fabric. These values are typical for monoazo disperse dyes of this class.

| Property | Test Method | Result |

| Coloristic Data | ||

| Color Hue | Visual | Yellow to Red range |

| Absorption Maximum (λmax) | UV-Vis Spectrophotometry | 400-500 nm |

| Fastness Properties | ||

| Light Fastness | ISO 105-B02 | 4-5 |

| Wash Fastness (Staining) | ISO 105-C06 | 4 |

| Wash Fastness (Color Change) | ISO 105-C06 | 4-5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |

| Sublimation Fastness | ISO 105-P01 | 4 |

Experimental Protocols

Protocol 1: Synthesis of a Representative Monoazo Disperse Dye

This protocol describes the synthesis of a disperse dye via diazotization of this compound and subsequent coupling with a suitable coupling component (e.g., N,N-diethylaniline).

Materials:

-

This compound

-